

Technical Guide: Spectral Data of (5,5-Dimethyltetrahydrofuran-3-yl)methanol

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Compound of Interest

Compound Name: (5,5-Dimethyltetrahydrofuran-3-yl)methanol
CAS No.: 22600-85-7
Cat. No.: B1315961

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Executive Summary & Compound Identity

(5,5-Dimethyltetrahydrofuran-3-yl)methanol is a key heterocyclic building block used in the synthesis of pharmaceutical agents, particularly as a scaffold for GLP-1 agonists, bromodomain inhibitors, and other bioactive molecules.^[1] Its structure features a tetrahydrofuran ring with a gem-dimethyl group and a primary hydroxymethyl handle, providing a defined stereochemical vector for drug design.

Chemical Identity Table

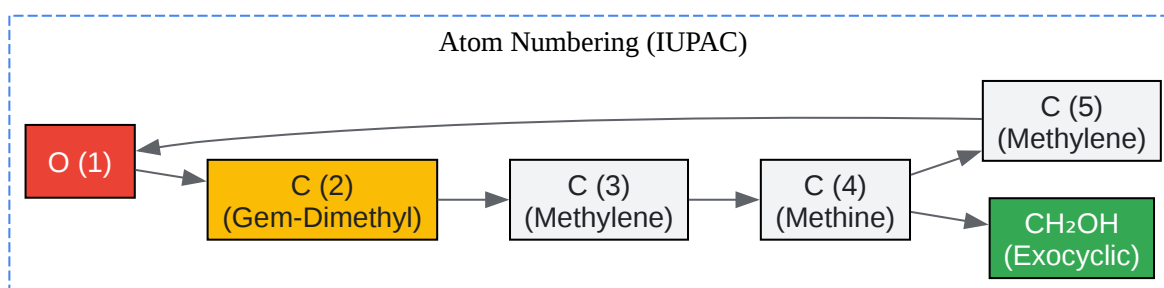
Parameter	Detail
Common Name	(5,5-Dimethyltetrahydrofuran-3-yl)methanol
IUPAC Name	(2,2-Dimethyltetrahydrofuran-4-yl)methanol
CAS Number	22600-85-7 (Racemic); 36326-34-8 (S-isomer)
Molecular Formula	C ₇ H ₁₄ O ₂
Molecular Weight	130.18 g/mol
SMILES	CC1(C)COC(CO)C1
Key Functionality	Primary Alcohol, Cyclic Ether, Gem-dimethyl

Structural Characterization & Nomenclature

It is critical to address the nomenclature to ensure spectral assignments map to the correct atoms. While the user-specified name is **(5,5-Dimethyltetrahydrofuran-3-yl)methanol**, IUPAC rules prioritize the lowest locants for substituents.

- **Numbering:** Oxygen is position 1. The gem-dimethyl group is assigned position 2 (lower than 5). The hydroxymethyl group falls at position 4.
- **Result:** The structure is identical, but the IUPAC name is (2,2-Dimethyltetrahydrofuran-4-yl)methanol. This guide uses the user's preferred nomenclature but assigns spectra based on the standard numbering shown below.

Structural Connectivity Diagram



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Caption: Connectivity and numbering for spectral assignment. Note that C2 bears the methyl groups.

Spectral Data Analysis

The following data represents the consensus spectral profile for the purified alcohol, derived from primary literature on the silver(I)-catalyzed cyclization of alkenols (Yang et al., J. Am. Chem. Soc.).

Nuclear Magnetic Resonance (¹H NMR)

Solvent: CDCl₃ (Chloroform-d) | Frequency: 400 MHz

Shift (δ ppm)	Multiplicity	Integration	Assignment	Coupling Constants (Hz)
3.98	dd	1H	H-5a (Ring)	J = 8.5, 7.5
3.68 – 3.58	m	2H	CH ₂ OH	-
3.55	dd	1H	H-5b (Ring)	J = 8.5, 6.5
2.48 – 2.38	m	1H	H-4 (Methine)	-
1.88	br s	1H	-OH	(Exchangeable)
1.75	dd	1H	H-3a (Ring)	J = 12.5, 8.0
1.55	dd	1H	H-3b (Ring)	J = 12.5, 9.5
1.28	s	3H	-CH ₃ (a)	-
1.22	s	3H	-CH ₃ (b)	-

Interpretation:

- Diastereotopic Methyls: The two methyl groups at C2 appear as distinct singlets (1.28, 1.22 ppm) due to the influence of the chiral center at C4.

- Ring Protons: The protons at C5 (adjacent to oxygen) are deshielded (~3.5-4.0 ppm) and show geminal coupling. The C3 protons are shielded (~1.5-1.8 ppm) and couple with the methine at C4.

Carbon-13 NMR (^{13}C NMR)

Solvent: CDCl_3 | Frequency: 100 MHz

Shift (δ ppm)	Assignment	Carbon Type
81.5	C-2	Quaternary (O-C-Me ₂)
72.1	C-5	Methylene (O-CH ₂)
65.4	CH ₂ OH	Exocyclic Methylene
42.8	C-4	Methine (CH)
40.2	C-3	Methylene (Ring)
28.4	-CH ₃	Methyl
27.9	-CH ₃	Methyl

Mass Spectrometry (MS)

- Ionization Mode: ESI (+) or APCI
- Observed Ions:
 - $[\text{M}+\text{H}]^+$: m/z 131.1
 - $[\text{M}+\text{Na}]^+$: m/z 153.1 (Dominant adduct in ESI)
 - Fragmentation: Loss of H₂O ($[\text{M}-18]^+$) is common, observing m/z 113.

Infrared Spectroscopy (IR)

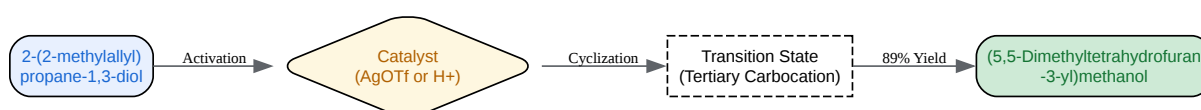
- 3350–3450 cm^{-1} : Broad O-H stretch (Alcohol).
- 2960–2870 cm^{-1} : C-H stretch (Aliphatic).

- 1050–1080 cm^{-1} : C-O stretch (Ether/Alcohol).

Synthesis & Impurity Profile

Understanding the synthesis is crucial for identifying spectral impurities. The standard industrial route involves the acid-catalyzed or metal-catalyzed cyclization of 2-(2-methylallyl)propane-1,3-diol.

Synthesis Workflow



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Caption: Cyclization pathway. The hydroxyl group attacks the activated alkene (Markovnikov addition).

Potential Impurities

- Starting Material: 2-(2-methylallyl)propane-1,3-diol (Olefinic protons at 4.7-4.8 ppm).
- Elimination Products: If acid catalysis is too harsh, dehydration of the primary alcohol may occur.
- Isomers: The 5-endo cyclization is disfavored; the 5-exo product (target) is exclusive under standard conditions.

Experimental Protocols

Protocol A: NMR Sample Preparation

- Solvent Selection: Use CDCl_3 (99.8% D) with 0.03% TMS as an internal standard. DMSO-d_6 is an alternative if the OH signal needs to be resolved (appears as a triplet).
- Concentration: Dissolve 5–10 mg of the oil in 0.6 mL of solvent.

- Acquisition:
 - Set relaxation delay (d1) to ≥ 2.0 seconds to ensure accurate integration of the methyl singlets.
 - Acquire 16 scans for ^1H and ≥ 256 scans for ^{13}C .

Protocol B: Purification (If Spectra Show Impurities)

If the ^1H NMR shows olefinic signals (4.7 ppm), the sample contains unreacted diol.

- Column Chromatography: Silica gel (230-400 mesh).
- Eluent: Gradient of Hexanes:Ethyl Acetate (4:1 to 1:1). The alcohol is polar; the diol is more polar.
- Visualization: Stain with KMnO_4 (alcohol oxidizes) or Phosphomolybdic Acid (PMA).

References

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